A highly selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, from which the target compound can be derived, is described in the literature []. The four-step synthesis starts with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole using a 1-fluoro-2-nitrobenzene derivative. This is followed by a series of functional group transformations, including:
The antimicrobial activity of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde derivatives is well-documented. For instance, a series of analogues synthesized through click chemistry demonstrated good-to-excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. One compound, in particular, showed potency surpassing that of ciprofloxacin against Bacillus subtilis and comparable activity against Escherichia coli. The binding mode of this compound into the active site of E. coli topoisomerase II DNA gyrase B was investigated, suggesting a specific interaction that contributes to its antimicrobial efficacy1.
In the realm of anticancer activity, structural and molecular docking studies of a 1,2,4-triazole derivative revealed its interaction with the EGFR kinase domain ATP binding site, which may be responsible for its anticancer properties. The compound's electronic and molecular structure, including keto-enol tautomerism, was found to be crucial for the formation of the ligand-protein complex2.
The reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole has been studied using DFT calculations, identifying three transition states leading to the formation of stable hemiaminals and Schiff bases. These intermediates are significant for understanding the reactivity and potential applications of these compounds3.
The synthesized 4-(2H-1,2,3-triazol-2-yl)benzaldehyde analogues have shown promising results as antimicrobial agents. Their efficacy against a range of bacterial and fungal species suggests potential for developing new antimicrobial drugs1.
The interaction of triazole derivatives with the EGFR kinase domain highlights the potential of these compounds in anticancer drug design. The detailed structural and docking studies provide a foundation for further development of these compounds as targeted therapies2.
In addition to their antimicrobial and anticancer activities, some 1,2,4-triazole derivatives exhibit in vitro antioxidant activities. These activities, including reducing power, free radical scavenging, and metal chelating activity, were compared to standard antioxidants, indicating their potential as therapeutic agents against oxidative stress-related diseases4.
The catalytic activity of N-heterocyclic carbenes derived from 1,2,4-triazoles has been explored, with one study focusing on benzoin condensation. The computational investigation of the reaction mechanism provides insights into the catalytic processes involving these compounds, which could be applied in synthetic organic chemistry6.
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5